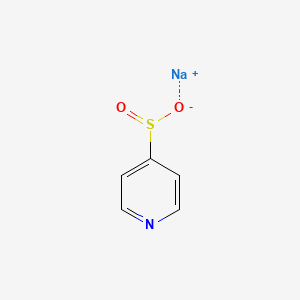

Sodium pyridine-4-sulfinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;pyridine-4-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.Na/c7-9(8)5-1-3-6-4-2-5;/h1-4H,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMWYSBTAPRWOB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116008-37-8 | |

| Record name | Sodium Pyridine-4-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of Sodium Pyridine-4-sulfinate: Principles and Practices

Introduction: The Versatility of a Key Synthetic Building Block

Sodium pyridine-4-sulfinate is a versatile chemical reagent of significant interest to researchers in medicinal chemistry and materials science.[1] As a stable, easy-to-handle solid, it serves as a powerful precursor for introducing the pyridyl-4-sulfonyl moiety into organic molecules.[1][2][3] This functional group is a common feature in a variety of pharmacologically active compounds. Furthermore, sodium sulfinates, in general, are recognized as multifaceted building blocks, capable of participating in reactions as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions.[2][3][4] This guide provides an in-depth examination of the most reliable and widely practiced method for its synthesis—the reduction of pyridine-4-sulfonyl chloride—offering both a detailed experimental protocol and the underlying chemical principles that ensure success.

Synthetic Strategy: The Reduction of Sulfonyl Chlorides

The most robust and common laboratory-scale synthesis of aryl sulfinates involves the reduction of the corresponding aryl sulfonyl chloride.[5][6] This method is favored for its operational simplicity, high yields, and the ready availability of starting materials.

Core Reaction Principle

The conversion of a sulfonyl chloride to a sulfinate is a reduction reaction at the sulfur center. The sulfur atom in the sulfonyl chloride starting material is in a high oxidation state and is reduced by a mild reducing agent. Among various reagents, sodium sulfite (Na₂SO₃) is the most frequently employed due to its low cost, moderate reactivity, and ease of handling.[4][5] The reaction is typically performed in an aqueous medium, often with a buffer such as sodium bicarbonate (NaHCO₃) to control the pH.[4]

Diagram of the Core Synthetic Pathway

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Insights and Rationale for Experimental Choices

Understanding the "why" behind each step is critical for troubleshooting and adapting the protocol.

-

Choice of Reducing Agent (Sodium Sulfite): Sodium sulfite is an ideal reducing agent for this transformation. It is sufficiently potent to reduce the sulfonyl chloride but mild enough to prevent over-reduction to other sulfur species. Its water solubility makes it perfect for the aqueous reaction medium.

-

Role of the Base (Sodium Bicarbonate): The reduction of a sulfonyl chloride (R-SO₂Cl) with sulfite generates chloride ions and consumes sulfite. The reaction can produce acidic byproducts. Sodium bicarbonate is added to act as a base, neutralizing any generated acid and maintaining a slightly alkaline pH.[4] This is crucial because sulfinic acids themselves can be unstable under strongly acidic conditions, potentially leading to disproportionation into sulfonic acids and other species.

-

Solvent System (Water): Water is an excellent solvent for the inorganic salts used (sodium sulfite, sodium bicarbonate) and the sodium sulfinate product. It is also environmentally benign and non-flammable. The reaction temperature is typically elevated to between 70-80°C to ensure a reasonable reaction rate.[6]

-

Workup and Isolation: The this compound product has limited solubility in cold water. Therefore, the isolation procedure typically involves cooling the reaction mixture after completion to induce crystallization. The product can then be collected by simple filtration, making purification straightforward.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of arenesulfinates from sulfonyl chlorides.[4][6]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Pyridine-4-sulfonyl chloride | 177.60 | 10.0 | 1.78 g |

| Sodium Sulfite (Na₂SO₃) | 126.04 | 16.0 | 2.02 g |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 16.0 | 1.34 g |

| Deionized Water | 18.02 | - | 30-40 mL |

| Ethanol (for washing) | 46.07 | - | ~20 mL |

Step-by-Step Procedure

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium sulfite (2.02 g, 16.0 mmol) and sodium bicarbonate (1.34 g, 16.0 mmol) to deionized water (30 mL).

-

Dissolution: Stir the mixture and gently heat it to approximately 70-80°C to dissolve the salts completely.

-

Addition of Starting Material: Once the salts are dissolved, add the pyridine-4-sulfonyl chloride (1.78 g, 10.0 mmol) to the stirred solution in portions over 5-10 minutes. Note: The sulfonyl chloride is a solid and may cause some initial foaming.

-

Reaction: Maintain the reaction mixture at 70-80°C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Crystallization: Once the reaction is complete, turn off the heat and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize the crystallization of the product.

-

Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with a small amount of ice-cold deionized water (2 x 5 mL) followed by cold ethanol (2 x 5 mL) to remove any residual inorganic salts and organic impurities.

-

Drying: Dry the purified solid under vacuum to a constant weight. The expected yield is typically high, often exceeding 80%.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following characterization is recommended:

-

Appearance: A white to off-white crystalline solid.

-

Melting Point: Compare the observed melting point with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O or DMSO-d₆) should be used to confirm the chemical structure. The proton NMR should show the characteristic signals for the pyridine ring protons, and the carbon NMR should show the corresponding carbon resonances.

-

Purity: Purity can be assessed by the absence of impurity signals in the NMR spectra or by High-Performance Liquid Chromatography (HPLC).

Alternative Synthetic Approaches

While the reduction of sulfonyl chlorides is the most common method, other strategies exist for the synthesis of sulfinate salts, which may be advantageous in specific contexts. One notable alternative involves the use of organometallic reagents.

-

Reaction of Organometallics with SO₂ Surrogates: Aryl or heteroaryl magnesium (Grignard) or lithium reagents can be reacted with a source of sulfur dioxide (SO₂).[6] Due to the difficulty of handling gaseous SO₂, bench-stable surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) are often used.[4][6] This approach is powerful for creating sulfinates from aryl halides or other precursors suitable for forming organometallic intermediates.

Safety Considerations

-

Pyridine-4-sulfonyl chloride: This reagent is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Heating: Use a well-controlled heating mantle or oil bath to maintain the reaction temperature.

-

General Practices: Standard laboratory safety procedures should be followed throughout the synthesis.

Conclusion

The synthesis of this compound via the reduction of its corresponding sulfonyl chloride represents a highly efficient, reliable, and scalable method. By understanding the function of each reagent and the rationale behind the procedural steps, researchers can confidently produce this valuable synthetic intermediate with high yield and purity. The versatility of sodium sulfinates ensures their continued importance as foundational building blocks in the ongoing development of novel pharmaceuticals and functional materials.[2][7][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 5. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]

- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Purification of Sodium Pyridine-4-sulfinate

This guide provides a comprehensive, in-depth exploration of the purification of sodium pyridine-4-sulfinate, a critical reagent in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying scientific principles and rationale behind the recommended purification strategies. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods to their specific needs, ensuring the highest purity of this versatile compound.

Introduction: The Importance of Purity in this compound Applications

This compound serves as a key building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its utility lies in its ability to introduce the pyridylsulfonyl moiety into a target structure, a common feature in many biologically active compounds.[1] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially harmful substances into the final product. Commercial grades of this compound are often available at purities of ≥95% as determined by HPLC, which may be sufficient for some applications.[1][2] However, for sensitive downstream applications, such as in the synthesis of active pharmaceutical ingredients (APIs), further purification is often necessary to remove residual starting materials, byproducts, and other contaminants.

Understanding the Impurity Profile of Crude this compound

A critical first step in developing a robust purification strategy is to understand the potential impurities that may be present in the crude material. The most common synthetic route to sodium sulfinates is the reduction of the corresponding sulfonyl chloride.[3][4] In the case of this compound, this involves the reduction of pyridine-4-sulfonyl chloride.

Based on this synthesis, the primary impurities are likely to include:

-

Unreacted Pyridine-4-sulfonyl Chloride: A reactive electrophile that can interfere with subsequent reactions.

-

Pyridine-4-sulfonic Acid: The over-oxidation product of the desired sulfinate.

-

Inorganic Salts: Byproducts from the reduction reaction, such as sodium sulfite and sodium chloride.

-

Residual Solvents: Organic solvents used in the synthesis and initial work-up.

The presence of these impurities can significantly impact the reactivity and stability of the this compound, making their removal essential.

Purification Methodologies: A Comparative Analysis

For the purification of this compound, a crystalline solid, recrystallization is the most effective and widely applicable technique. Chromatographic methods, while powerful, are often less practical for large-scale purification of highly polar salts like this one.

Recrystallization: The Method of Choice

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures.[5] The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at elevated temperatures.

For highly polar, salt-like compounds such as this compound, a single organic solvent is often insufficient. Therefore, a mixed solvent system is typically employed. A common and effective approach for sodium salts is the use of an alcohol-water mixture, such as ethanol-water.[5][6]

The Principle of Mixed Solvent Recrystallization:

-

Dissolution: The crude this compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), such as hot water or hot ethanol.

-

Inducing Precipitation: A "poor" solvent (in which the compound is sparingly soluble), such as ethanol or isopropanol if water is the primary solvent, or vice-versa, is slowly added to the hot solution until a slight turbidity (cloudiness) is observed. This indicates that the solution is saturated.

-

Crystallization: The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the this compound drops significantly, leading to the formation of pure crystals. The impurities, being present in much lower concentrations, remain dissolved in the solvent mixture.

-

Isolation: The purified crystals are then collected by filtration, washed with a small amount of the cold solvent mixture, and dried.

Detailed Experimental Protocol for the Recrystallization of this compound

This protocol is a self-validating system, designed to achieve high purity of the final product.

Materials and Equipment

-

Crude this compound

-

Ethanol (reagent grade)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Vacuum source

-

Drying oven or vacuum desiccator

Step-by-Step Recrystallization Procedure

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in a minimal amount of hot deionized water (approximately 20-30 mL). Heat the mixture gently with stirring until all the solid has dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

-

Addition of Anti-Solvent: To the hot, clear solution, slowly add warm ethanol dropwise with continuous stirring. Continue adding ethanol until the solution becomes faintly turbid.

-

Re-dissolution: Add a few drops of hot water to the turbid solution until it becomes clear again. This ensures that the solution is perfectly saturated at the elevated temperature.

-

Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath for 30-60 minutes.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of a cold 1:1 ethanol-water mixture to remove any residual mother liquor.

-

Drying: Dry the crystals in a vacuum oven at 50-60 °C overnight or in a vacuum desiccator until a constant weight is achieved.

Expected Yield and Purity

This protocol should yield approximately 70-85% of purified this compound with a purity of >99% as determined by HPLC.

Purity Assessment: Analytical Methods

To validate the effectiveness of the purification process, it is essential to analyze the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method is crucial for determining the purity of this compound and for the quantification of any residual impurities. While a specific, validated method for this exact compound is not widely published, a general reverse-phase HPLC method can be developed based on methods for similar aromatic and sulfinate compounds.[7][8]

Table 1: Suggested HPLC Parameters for Purity Analysis

| Parameter | Recommended Condition |

| Column | C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: Phosphate buffer (pH 7.0) B: Acetonitrile or Methanol |

| Gradient | Start with a low percentage of organic phase (e.g., 10% B) and gradually increase to elute more non-polar impurities. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve a known amount of the purified solid in the mobile phase starting condition. |

This method should be able to separate the polar this compound from less polar impurities. The purity is determined by the area percentage of the main peak.

Spectroscopic Analysis

Further confirmation of the identity and purity of the purified this compound can be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The obtained spectra should be compared with reference spectra of a known pure standard.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the purification of this compound.

Caption: Workflow for the purification of this compound.

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of this important synthetic intermediate. Recrystallization from a mixed solvent system, such as ethanol-water, is a highly effective and scalable method for achieving high purity. By understanding the nature of potential impurities and employing robust analytical techniques like HPLC, researchers can confidently produce high-quality this compound for their drug discovery and development endeavors. This guide provides a solid foundation for both the practical execution and the theoretical understanding of this essential purification process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biocompare.com [biocompare.com]

- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 5. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 6. researchgate.net [researchgate.net]

- 7. CN103175930B - A kind of HPLC analytical method measuring sodium sulphite content - Google Patents [patents.google.com]

- 8. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the Thermal Stability of Sodium Pyridine-4-Sulfinate

Abstract

Sodium pyridine-4-sulfinate is a versatile and increasingly vital reagent in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2] Its utility as a robust coupling partner for the formation of C-C and C-S bonds has streamlined the synthesis of complex molecular architectures.[3][4] However, the successful implementation of any reagent in drug development and process scale-up hinges on a thorough understanding of its physicochemical properties, paramount among which is its thermal stability. This guide provides a comprehensive technical overview of the thermal stability of this compound. While specific public-domain experimental data for this compound is limited, this document synthesizes information from analogous structures and foundational chemical principles to project a thermal profile. It further provides detailed, field-proven experimental protocols for researchers to definitively characterize its thermal behavior using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Need for Thermal Characterization

This compound (C₅H₄NNaO₂S) has emerged as a powerful building block in organic synthesis.[5] Unlike many organoboron compounds, which can be difficult to prepare and handle, pyridine sulfinates are generally bench-stable solids that serve as excellent nucleophilic partners in palladium-catalyzed cross-coupling reactions.[3][6] This has positioned them as key intermediates in late-stage functionalization and the rapid diversification of drug candidates.[2]

The thermal stability of such a reagent is a critical parameter for several reasons:

-

Process Safety: Uncontrolled thermal decomposition can lead to exothermic events, gas evolution, and pressure buildup in a reactor, posing significant safety risks.

-

Reaction Integrity: Many cross-coupling reactions require elevated temperatures. Understanding the decomposition threshold of the reagent is essential for defining a safe and effective operating window to prevent yield loss and the formation of impurities.

-

Storage and Shelf-Life: As a hygroscopic solid[7], its stability during long-term storage under various temperature conditions must be well-understood to ensure reagent quality and reproducibility in experiments.

This guide will first explore the theoretical underpinnings of sulfinate salt stability and then provide a practical, actionable workflow for its empirical determination.

Theoretical Framework: Understanding the Stability of Aromatic Sulfinate Salts

The stability of this compound is best understood by considering its structural features: it is an aromatic sulfinate salt.

The Advantage of the Salt Form

Free sulfinic acids (RSO₂H), particularly aliphatic ones, are notoriously unstable. They are prone to disproportionation, a redox reaction that yields a more oxidized sulfonic acid (RSO₃H) and a more reduced thiosulfonate (RS(O)₂SR).[8] Aromatic sulfinic acids exhibit greater stability, but converting them to their corresponding metal salts, such as sodium sulfinates, significantly enhances their robustness by preventing this self-decomposition pathway.[6][8] These salts are typically crystalline, non-volatile solids with improved handling characteristics.[5]

Influence of the Aromatic System

The pyridine ring contributes to the overall thermal stability. Aromatic systems are inherently more stable than their aliphatic counterparts due to resonance energy. Thermal decomposition of the pyridine ring itself requires significant energy input and typically occurs at very high temperatures. For comparison, thermal analysis of other pyridine derivatives, such as the drug sulfapyridine, shows melting and decomposition events occurring at temperatures well above 150°C.[9]

Based on these principles, a multi-stage decomposition is projected for this compound, beginning with the loss of any adsorbed water, followed by the decomposition of the sulfinate functional group, and finally, the fragmentation of the pyridine ring at much higher temperatures.

Recommended Analytical Workflow for Thermal Stability Assessment

To empirically determine the thermal stability profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[10][11] This dual-technique workflow provides complementary information on mass loss versus temperature and the energetic changes (endothermic/exothermic events) associated with decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This is the primary technique for determining decomposition temperatures.

Objective: To identify the onset temperature of decomposition (Td) and quantify mass loss at distinct stages.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere. This prevents oxidative side reactions.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at 30°C for 10 minutes.

-

Heating Ramp: Increase the temperature from 30°C to 800°C at a linear heating rate of 10°C/min. A 10°C/min rate is standard for screening and balances resolution with experimental time.[12]

-

Data Collection: Continuously record the sample mass, sample temperature, and time.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (the DTG curve) to pinpoint the temperatures of the maximum rates of decomposition.

-

Determine the onset temperature of each mass loss step, which is conventionally defined as the intersection of the baseline tangent with the tangent at the point of maximum slope.

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11] It is used to detect thermal events like melting, crystallization, and decomposition, and to determine whether they are endothermic or exothermic.

Objective: To identify melting points, phase transitions, and the energetic nature of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified indium standard.

-

Sample Preparation: Place 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan helps contain any evolved gases and prevents sublimation.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at 30°C for 5 minutes.

-

Heating Ramp: Increase the temperature from 30°C to a temperature just beyond the final decomposition step identified by TGA (e.g., 500°C) at a heating rate of 10°C/min. Using the same heating rate as TGA allows for direct correlation of events.

-

Data Collection: Continuously record the differential heat flow and temperature.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature. By convention, endothermic events (e.g., melting) are shown as upward peaks, while exothermic events (e.g., decomposition) are downward peaks.

-

Integrate the area under any observed peaks to quantify the enthalpy change (ΔH) associated with the transition.

-

Projected Thermal Profile and Data Interpretation

While awaiting experimental data, a projected thermal profile can be constructed based on the behavior of analogous compounds like sodium 4-styrenesulfonate and other aromatic sulfones.[13][14]

Projected Quantitative Data

| Decomposition Stage | Projected Temperature Range (°C) | Projected Mass Loss (%) | Associated Process & Rationale |

| 1 | 40 - 120 | 1 - 5% | Dehydration: Loss of adsorbed or hydrate water. The compound is known to be hygroscopic.[7] |

| 2 | 320 - 450 | ~39% | Desulfination: Primary decomposition involving the cleavage of the C-S bond and loss of sulfur dioxide (SO₂), a common pathway for sulfinates.[13][14] |

| 3 | > 450 | Variable | Ring Fragmentation: Decomposition of the resulting pyridine structure at higher temperatures. |

Interpreting the Results

-

TGA Curve: The TGA curve is expected to show a flat baseline until the onset of decomposition. The first small weight loss below 120°C would confirm its hygroscopic nature. A significant, sharp drop in mass around 320-450°C would indicate the primary decomposition event.[13]

-

DSC Curve: The DSC thermogram may show a broad endotherm corresponding to dehydration. It is unlikely to show a sharp melting point, as sulfinate salts often decompose before or during melting. The main decomposition event is likely to be a sharp, large exothermic peak, indicating that the decomposition process releases significant energy.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound in an inert atmosphere is likely initiated by the cleavage of the carbon-sulfur bond, which is generally the most labile bond in the molecule.

-

Initial Step (Desulfination): Upon heating, the molecule undergoes desulfination, extruding sulfur dioxide (SO₂), a stable gaseous molecule. This would leave behind a highly reactive pyridylsodium species. This type of SO₂ elimination is a known degradation pathway for related sulfone compounds.[14]

-

Secondary Decomposition: The pyridylsodium intermediate is unstable at high temperatures and would likely abstract a proton from another molecule or undergo fragmentation, potentially liberating pyridine and leaving a sodium-containing inorganic residue.

Conclusion and Recommendations

This compound is a valuable synthetic tool whose full potential can only be realized with a complete understanding of its chemical stability. This guide projects that its primary thermal decomposition begins at temperatures exceeding 300°C, making it suitable for many heated synthetic applications. However, its hygroscopic nature requires careful handling and storage.

For any researcher, scientist, or drug development professional intending to use this reagent, it is imperative to perform the TGA and DSC analyses described herein. The provided protocols offer a robust, self-validating system for generating the precise data needed to ensure process safety, optimize reaction conditions, and guarantee the long-term integrity of this important chemical building block. Always consult the specific Safety Data Sheet (SDS) for the compound before handling.[7][15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 7. This compound | Starshinechemical [starshinechemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. epublications.marquette.edu [epublications.marquette.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound | 116008-37-8 [sigmaaldrich.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of Sodium Pyridine-4-sulfinate

Foreword: The Unseen Framework of Pharmaceutical Potential

In the landscape of modern drug discovery and development, the pyridine ring is a cornerstone, a privileged scaffold found in a remarkable number of therapeutic agents.[1] Its derivatization is a key strategy for modulating pharmacological activity, and among the vast arsenal of synthetic tools, pyridine sulfinates have emerged as exceptionally versatile intermediates.[2] Specifically, sodium pyridine-4-sulfinate serves as a crucial building block, enabling the construction of complex molecular architectures through reactions like palladium-catalyzed cross-coupling.[3] While its utility in solution-phase chemistry is well-documented, a fundamental aspect remains elusive: its precise three-dimensional arrangement in the solid state.

To the best of our current knowledge, the single-crystal X-ray structure of this compound has not been reported in the public domain. This guide, therefore, ventures into uncharted territory. It is not a retrospective analysis but a prospective blueprint—a detailed, experience-driven manual for any researcher, scientist, or drug development professional aiming to elucidate this foundational crystal structure. Herein, we will not only outline the "how" but, more critically, the "why" behind each step, grounding our methodology in the principles of scientific integrity and experimental robustness.

The Strategic Imperative: Why the Crystal Structure Matters

Before delving into experimental protocols, it is paramount to understand the significance of obtaining the crystal structure of this compound. A crystal structure provides the ultimate proof of molecular constitution, offering unambiguous information on:

-

Bonding and Geometry: Precise bond lengths, bond angles, and torsion angles within the pyridine-4-sulfinate anion.

-

Ionic Interactions: The coordination environment of the sodium cation, detailing its interactions with the sulfinate group and potentially the pyridine nitrogen.

-

Intermolecular Forces: A complete map of non-covalent interactions, such as hydrogen bonds, π-π stacking, and other van der Waals forces, which dictate the crystal packing.

-

Solid-State Stability and Properties: Insights into the compound's physical properties, including solubility, hygroscopicity, and thermal stability, which are critical for its storage, handling, and formulation.[2]

For drug development professionals, this information is invaluable. It informs polymorph screening, aids in computational modeling and docking studies, and provides a solid foundation for structure-activity relationship (SAR) explorations.

Synthesis and Purification: Laying a Foundation of Purity

The journey to a high-quality crystal structure begins with the synthesis of high-purity material. The presence of impurities can inhibit crystallization or lead to disordered or twinned crystals, complicating or even preventing structure determination.

A common and effective route to this compound involves the reaction of 4-chloropyridine with a sulfite salt, such as sodium sulfite, in an aqueous medium under elevated temperature and pressure.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a high-pressure reaction vessel, combine 4-chloropyridine (1.0 equivalent) and sodium sulfite (1.2 equivalents) in deionized water. The excess of sodium sulfite ensures the complete conversion of the starting material.

-

Reaction Conditions: Seal the vessel and heat the mixture to 150-180 °C for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, the crude product can be isolated. The resulting aqueous solution will contain the this compound salt.

-

Purification: The primary purification can be achieved through recrystallization. Due to the ionic nature of the salt, a polar solvent system is required. A mixture of ethanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot water and slowly add ethanol until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the purified crystals.

-

Drying: The purified crystals should be collected by filtration and dried under vacuum to remove any residual solvent.

Causality in Experimental Choices:

-

The use of a pressure vessel is necessary to reach the required reaction temperatures above the boiling point of the aqueous solvent.

-

Monitoring by HPLC is crucial to determine the optimal reaction time and ensure the complete consumption of the starting material.

-

Slow cooling during recrystallization is essential for the formation of well-ordered, larger crystals, which are more suitable for single-crystal X-ray diffraction.

The Art of Crystallization: Growing Diffraction-Quality Single Crystals

This is often the most challenging and empirical step in the process. The goal is to grow a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with a well-defined shape and no visible defects.

Methodologies for Crystal Growth

Several techniques can be employed, and it is often necessary to screen various solvents and conditions.

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethanol, or a water/ethanol mixture) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Solvent Diffusion: Create a layered system with the compound dissolved in a solvent in which it is soluble (e.g., water) and carefully layer a miscible "anti-solvent" in which it is less soluble (e.g., isopropanol or acetonitrile) on top. Crystals will form at the interface as the anti-solvent slowly diffuses into the primary solvent.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a volatile anti-solvent. The vapor from the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

Diagram of Experimental Workflow

Caption: Workflow for Crystal Structure Determination.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4][5]

Experimental Protocol: Data Collection

-

Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a cryoloop or a glass fiber.

-

Data Collection Conditions: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS or CCD detector) is used.

-

Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles. The positions and intensities of the diffraction spots are recorded.

-

Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the reflections. This data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data provides the raw information needed to solve and refine the crystal structure.

Methodology for Structure Solution and Refinement

-

Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. For a small molecule like this compound, direct methods are highly likely to be successful.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process refines the atomic coordinates, displacement parameters (describing thermal motion), and site occupancy factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints or placed in calculated positions.

-

Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and software tools like PLATON to check for missed symmetry or other potential issues.

Anticipated Structural Features and Data Summary

While the exact structure is unknown, we can hypothesize some key features based on the known chemistry of sulfinates and pyridine derivatives.

Table 1: Hypothetical Crystallographic and Structural Data

| Parameter | Anticipated Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c, Pbca) | A non-centrosymmetric space group would be unusual for a simple salt without chiral components. |

| Unit Cell Dimensions | a, b, c ≈ 5-15 Å; α, γ = 90°, β ≈ 90-120° (monoclinic) | Defines the size and shape of the repeating unit in the crystal lattice. |

| S-O Bond Lengths | ~1.50 - 1.55 Å | Characteristic of a sulfinate group, indicating partial double bond character. |

| C-S Bond Length | ~1.75 - 1.80 Å | The single bond connecting the sulfinate group to the pyridine ring. |

| Na-O Coordination | 4-6 | The sodium ion is expected to be coordinated by multiple oxygen atoms from the sulfinate groups. |

| Intermolecular Interactions | π-π stacking of pyridine rings, ion-dipole interactions | These forces will govern the overall packing of the molecules in the crystal. |

Logical Relationship Diagram

Caption: Key components and interactions in the crystal lattice.

Conclusion: From a Hypothesis to a Definitive Structure

This guide provides a comprehensive, technically grounded framework for the determination of the crystal structure of this compound. By following these protocols, researchers can move from high-purity synthesis to a fully refined and validated crystal structure. The resulting data will not only fill a gap in the fundamental chemical literature but will also provide invaluable insights for those leveraging this important synthetic building block in the pursuit of new medicines and materials. The elucidation of this structure is a critical step in fully understanding and exploiting the potential of this versatile compound.

References

The Pyridine-4-Sulfonyl Moiety: A Keystone in Modern Chemistry—An In-depth Technical Guide to the Reaction Mechanisms of Sodium Pyridine-4-sulfinate with Electrophiles

Abstract

The pyridine-4-sulfonyl group is a highly valued pharmacophore and a versatile functional group in organic synthesis, lending unique physicochemical properties to molecular architectures. Sodium pyridine-4-sulfinate, a stable and accessible precursor, serves as a pivotal nucleophilic reagent for the introduction of this moiety. This technical guide provides an in-depth exploration of the reaction mechanisms of this compound with a variety of electrophiles. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles governing these transformations, offering field-proven insights into experimental design and execution. We will delve into the causality behind reaction pathways, supported by authoritative references, detailed protocols, and visual representations of mechanisms to ensure both scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Pyridine-4-sulfonyl Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] When functionalized with a sulfonyl group at the 4-position, the resulting scaffold imparts a unique combination of properties, including hydrogen bond accepting capabilities, metabolic stability, and the ability to modulate the electronic nature of the parent molecule. This compound (C₅H₄NNaO₂S) has emerged as a critical and versatile building block for accessing these important sulfonylated pyridines.[2] Its stability, ease of handling, and nucleophilic character make it an ideal reagent for a range of synthetic transformations.[2][3]

This guide will systematically dissect the reactivity of this compound with key classes of electrophiles, providing a foundational understanding for its strategic deployment in complex molecule synthesis.

The Dual Nucleophilic Nature of the Sulfinate Anion

The reactivity of the pyridine-4-sulfinate anion is centered on its sulfur atom, which bears a lone pair of electrons and can act as a potent nucleophile. The negative charge is delocalized between the two oxygen atoms and the sulfur atom, contributing to its stability. The nucleophilic attack can proceed through either the sulfur or an oxygen atom, although reactions with most electrophiles predominantly occur at the sulfur, leading to the formation of sulfones.

Reaction with Alkyl Halides: The Classic S-Alkylation Pathway

One of the most fundamental reactions of this compound is its S-alkylation with alkyl halides to form alkyl pyridyl sulfones. This transformation proceeds via a classic Sₙ2 mechanism.

Mechanistic Overview

The sulfinate anion, acting as a soft nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single concerted step. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed to solvate the sodium cation without significantly solvating the sulfinate anion, thus enhancing its nucleophilicity.

Caption: Sₙ2 mechanism for the S-alkylation of this compound.

Experimental Protocol: Synthesis of 4-(Benzylsulfonyl)pyridine

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of this compound in anhydrous DMF, add benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 4-(benzylsulfonyl)pyridine.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Acylation Reactions: Formation of Sulfonyl Anhydrides and Ketosulfones

The reaction of this compound with acylating agents, such as acyl chlorides, leads to the formation of mixed sulfonyl anhydrides. These intermediates are often unstable and can be used in situ for further transformations.

Mechanistic Pathway

The sulfinate anion attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride ion yields the mixed anhydride.

Conjugate Addition to α,β-Unsaturated Systems: The Sulfa-Michael Reaction

This compound readily participates in Michael additions to electron-deficient alkenes, a reaction of significant importance for the synthesis of β-sulfonyl compounds.[4][5]

Mechanistic Details

The reaction is typically base-catalyzed and involves the nucleophilic attack of the sulfinate sulfur atom on the β-carbon of the Michael acceptor. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated by a proton source (often the solvent or a mild acid workup) to yield the final product.

Caption: Mechanism of the Sulfa-Michael addition of this compound.

Factors Influencing Reactivity

-

Nature of the Michael Acceptor: The presence of strong electron-withdrawing groups (EWG), such as esters, ketones, nitriles, or nitro groups, enhances the electrophilicity of the β-carbon and accelerates the reaction.

-

Solvent and Catalyst: Protic solvents can stabilize the enolate intermediate, while aprotic solvents may require the addition of a proton source in the workup. The use of a mild base can facilitate the deprotonation of the resulting product if the α-proton is acidic, potentially leading to side reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach to Aryl Pyridyl Sulfones

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl and heteroaryl sulfones. In these transformations, this compound serves as a potent nucleophilic coupling partner for aryl and heteroaryl halides.[6][7]

The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed sulfonylation of aryl halides involves a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].

-

Ligand Exchange: The halide ligand is displaced by the pyridine-4-sulfinate anion to form [Ar-Pd(II)-SO₂Py].

-

Reductive Elimination: The aryl and sulfonyl groups are reductively eliminated from the palladium center, forming the desired aryl pyridyl sulfone (Ar-SO₂Py) and regenerating the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Pd-catalyzed cross-coupling of an aryl halide with this compound.

Key Experimental Parameters

| Parameter | Influence on the Reaction | Typical Conditions |

| Palladium Precursor | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and modulates its reactivity. | Phosphine ligands (e.g., PCy₃, XPhos) |

| Base | Facilitates the ligand exchange step and neutralizes any acid formed. | K₂CO₃, Cs₂CO₃ |

| Solvent | Affects solubility and reaction temperature. | Dioxane, Toluene, DMF |

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-(Phenylsulfonyl)pyridine

Materials:

-

Iodobenzene (1.0 eq)

-

This compound (1.5 eq)

-

Pd(OAc)₂ (2 mol%)

-

XPhos (4 mol%)

-

K₂CO₃ (2.0 eq)

-

Anhydrous 1,4-Dioxane

Procedure:

-

In an oven-dried Schlenk tube, combine iodobenzene, this compound, Pd(OAc)₂, XPhos, and K₂CO₃.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel.

Divergent Reactivity with Pyridinium Salts: A Tale of One- vs. Two-Electron Pathways

Recent studies have revealed the fascinating divergent reactivity of sulfinates with activated pyridinium salts.[8] Depending on the reaction conditions, either a direct C4-sulfonylation of the pyridine ring or a three-component sulfonative pyridylation of an alkene can be achieved.

Base-Mediated C4-Sulfonylation (Two-Electron Pathway)

In the presence of a base, this compound can react with an N-activated pyridinium salt (e.g., N-acyl or N-sulfonyl pyridinium) via a nucleophilic aromatic substitution-like mechanism (SₙAr).[8][9] The base facilitates the addition of the sulfinate to the C4 position of the activated pyridine ring, followed by rearomatization to yield the C4-sulfonylated pyridine.[9][10]

Visible-Light-Mediated Three-Component Reaction (One-Electron Pathway)

Upon exposure to visible light, an electron donor-acceptor (EDA) complex can form between the N-activated pyridinium salt and the sulfinate.[8] This allows for a single-electron transfer (SET) to generate a sulfonyl radical. This radical can then add to an alkene, and the resulting radical intermediate is trapped by the pyridine moiety to afford a β-pyridyl alkyl sulfone.[8] This catalyst-free radical pathway highlights the versatility of sulfinates beyond their classical nucleophilic role.[8]

Conclusion: A Versatile Reagent for Modern Synthesis

This compound is a robust and multifaceted reagent that provides access to the medicinally important pyridine-4-sulfonyl scaffold. Its reactivity as a nucleophile in S-alkylation, Michael additions, and palladium-catalyzed cross-coupling reactions is well-established and highly valuable. Furthermore, the exploration of its divergent reactivity in ionic versus radical pathways opens new avenues for the synthesis of complex molecular architectures. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is paramount for researchers and drug development professionals to effectively harness the synthetic potential of this versatile building block.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulfa-Michael Addition on Dehydroalanine: A Versatile Reaction for Protein Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 8. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]

A Technical Guide to the Computational Analysis of Sodium Pyridine-4-sulfinate for Drug Development Applications

Abstract

Sodium pyridine-4-sulfinate is a versatile chemical compound with significant potential in pharmaceutical sciences, primarily as a building block in the synthesis of novel therapeutic agents.[1] A thorough understanding of its molecular properties, conformational dynamics, and interactions with its environment is paramount for its effective application in drug design and development. This in-depth technical guide provides a comprehensive framework for the computational investigation of this compound, detailing methodologies from quantum chemical calculations to molecular dynamics simulations. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for the rational design of new pharmaceuticals.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a salt of pyridine-4-sulfinic acid, serves as a key reagent in organic synthesis, particularly for introducing the sulfonyl group into organic molecules.[1] This functionality is present in a wide array of pharmaceutical compounds, underscoring the importance of this precursor. The pyridine moiety itself is a common scaffold in drug molecules due to its ability to form hydrogen bonds and participate in various intermolecular interactions. Computational studies provide a powerful lens through which to examine the subtle electronic and structural features of this molecule, offering insights that can guide its application in the synthesis of targeted therapeutics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116008-37-8 | [2] |

| Molecular Formula | C5H4NNaO2S | [2] |

| Molecular Weight | 165.14 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [2] |

| Purity | >95.0% (HPLC) | [2] |

| Storage | Keep in a dark place, inert atmosphere, room temperature |

Quantum Chemical Calculations: Elucidating Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. For this compound, DFT calculations can provide invaluable data on its geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding its reactivity.

Methodological Approach: A Self-Validating Protocol

The following protocol outlines a reliable approach for the quantum chemical analysis of the pyridine-4-sulfinate anion.

Experimental Protocol: DFT Calculations

-

Software Selection: Utilize a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Initial Structure: Obtain an initial 3D structure of the pyridine-4-sulfinate anion. This can be generated using a molecular builder and pre-optimized with a lower-level theory or force field.

-

Geometry Optimization:

-

Functional: Employ a hybrid functional, such as B3LYP, which has been shown to provide accurate results for a wide range of organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the anionic sulfinate group, and polarization functions (d,p) are crucial for capturing the correct molecular geometry.

-

Solvation Model: To simulate a more realistic environment, incorporate an implicit solvation model like the Polarizable Continuum Model (PCM), specifying water as the solvent.

-

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.

-

-

Vibrational Frequency Analysis:

-

Perform a frequency calculation at the same level of theory as the geometry optimization.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

-

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation. A scaling factor may be applied to the calculated frequencies to improve agreement with experimental data.

-

-

Electronic Property Analysis:

-

Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.

-

Expected Outcomes and Interpretation

Table 2: Predicted Geometric Parameters for Pyridine-4-sulfinate Anion (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| S-O Bond Length | ~1.5 Å |

| C-S Bond Length | ~1.8 Å |

| O-S-O Bond Angle | ~110° |

| C-S-O Bond Angle | ~105° |

Note: These are approximate values and will be refined by the calculation.

The geometry optimization is expected to show a planar pyridine ring. The sulfinate group will exhibit a trigonal pyramidal geometry around the sulfur atom.

The MEP map will likely indicate a high negative potential around the oxygen atoms of the sulfinate group, highlighting this region's nucleophilic character. The pyridine ring will show a more complex potential distribution, with the nitrogen atom being a region of negative potential and the hydrogen atoms being regions of positive potential.

Caption: Workflow for DFT analysis of pyridine-4-sulfinate.

Molecular Dynamics Simulations: Exploring Conformational Space and Solvation

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of its conformational landscape and interactions with a solvent environment. This is particularly relevant for drug development, where a molecule's behavior in an aqueous solution is of primary interest.

Building a Reliable Simulation Model

Experimental Protocol: Molecular Dynamics Simulation

-

Force Field Selection: Choose a well-validated force field suitable for organic molecules, such as AMBER, CHARMM, or GROMOS. The General Amber Force Field (GAFF) is a common choice for drug-like molecules.

-

Parameterization:

-

Partial Charges: Derive atomic partial charges using a quantum mechanical approach, such as the Restrained Electrostatic Potential (RESP) method, based on the DFT-optimized geometry and electrostatic potential.

-

Van der Waals and Bonded Parameters: Utilize existing parameters from the chosen force field where available. For any missing parameters, analogy with similar chemical groups can be used, or more rigorous parameterization protocols can be employed.

-

-

System Setup:

-

Solvation: Place the pyridine-4-sulfinate anion and a sodium cation in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models).

-

Neutralization: Ensure the overall system is charge-neutral.

-

-

Simulation Protocol:

-

Energy Minimization: Perform an initial energy minimization of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) in the NVT or NPT ensemble to adequately sample the conformational space.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the solute to assess its structural stability over time.

-

Radial Distribution Functions (RDFs): Calculate RDFs between the solute atoms and solvent atoms (e.g., S-O(water), N-H(water)) to characterize the solvation shell structure.

-

Hydrogen Bonding Analysis: Quantify the hydrogen bonds formed between the solute and solvent.

-

Conformational Analysis: Analyze the dihedral angles within the molecule to identify preferred conformations.

-

Insights into Solvated Behavior

The MD simulations will reveal how this compound interacts with water molecules. It is expected that the sulfinate group will be strongly solvated, with water molecules forming hydrogen bonds with the oxygen atoms. The pyridine nitrogen will also act as a hydrogen bond acceptor. The sodium ion will likely be coordinated by water molecules and may interact with the sulfinate group.

Caption: Workflow for MD simulation of this compound.

Experimental Validation: Bridging Theory and Reality

A crucial aspect of any computational study is the validation of the theoretical models against experimental data. For this compound, vibrational and NMR spectroscopy are powerful techniques for this purpose.

Vibrational Spectroscopy

The calculated vibrational frequencies from DFT can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. A good correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed geometry and electronic structure.

Table 3: Comparison of Key Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) | Expected Experimental |

| S=O Symmetric Stretch | ~1050 | ~1040-1060 |

| S=O Asymmetric Stretch | ~1150 | ~1140-1160 |

| Pyridine Ring Breathing | ~990 | ~990-1010 |

| C-H Bending | ~1000-1200 | ~1000-1200 |

NMR Spectroscopy

The chemical shifts of the hydrogen and carbon atoms in this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. These calculated shifts can then be compared with experimental ¹H and ¹³C NMR spectra.

Application in Drug Development: A Forward Look

The computational insights gained from the studies outlined in this guide can directly inform the drug development process in several ways:

-

Rational Ligand Design: Understanding the electronic properties and conformational preferences of this compound allows for the more rational design of synthetic routes to novel drug candidates.

-

Structure-Activity Relationship (SAR) Studies: The computational models can be used to predict how modifications to the pyridine-4-sulfinate scaffold will affect its properties, thereby guiding SAR studies.

-

Pharmacophore Modeling: The MEP and conformational analysis can contribute to the development of pharmacophore models for screening virtual compound libraries.

-

Predictive Toxicology: Computational models can be used to predict potential toxicological properties of derivatives, helping to prioritize candidates for further development.

Conclusion

Computational chemistry offers a powerful and indispensable toolkit for the in-depth characterization of molecules of pharmaceutical interest. This technical guide has provided a comprehensive and self-validating framework for the computational study of this compound, from elucidating its fundamental electronic properties with DFT to exploring its dynamic behavior in solution with MD simulations. By integrating these computational approaches with experimental validation, researchers can gain a deeper understanding of this important synthetic building block, ultimately accelerating the discovery and development of new and more effective medicines.

References

Synthesis of Sodium pyridine-4-sulfinate analogues

An In-Depth Technical Guide to the Synthesis of Sodium Pyridine-4-sulfinate and Its Analogues

Authored by: A Senior Application Scientist

Introduction: The Ascendant Role of Pyridine Sulfinates in Modern Chemistry

The pyridine ring is a cornerstone of pharmaceutical science, embedded in the architecture of numerous therapeutic agents.[1][2] Consequently, the development of robust and versatile methods for its functionalization is of paramount importance to researchers in drug discovery and development. Among the myriad of synthetic intermediates, this compound and its analogues have emerged as exceptionally powerful and versatile building blocks.[3][4][5]

Historically, the synthesis of bi-aryl and heteroaryl-aryl structures, common motifs in medicinal chemistry, has been dominated by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, the application of this chemistry to pyridine-containing scaffolds is often fraught with challenges. Pyridine-boronic acids, particularly 2-substituted variants, are frequently unstable, difficult to prepare, and exhibit low efficiency in coupling reactions.[6]

This guide provides an in-depth exploration of the synthesis of this compound and its analogues, positioning them as superior alternatives to traditional reagents. We will delve into the core synthetic methodologies, explaining the causality behind experimental choices and providing field-proven protocols. This document is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical details required to successfully synthesize and utilize these pivotal compounds. Pyridine sulfinates are stable, straightforward to prepare, and exhibit broad scope in coupling reactions, making them invaluable for applications ranging from library synthesis to late-stage functionalization of complex molecules.[6]

Part 1: Core Synthetic Methodologies

The synthesis of sodium pyridine sulfinates can be approached through several distinct, reliable pathways. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern on the pyridine ring, and the scale of the reaction.

Methodology 1: Oxidation of Pyridine-4-thiols

This is arguably the most direct and operationally simple method for preparing sodium pyridine sulfinates, predicated on the availability of the corresponding pyridine-4-thiol.[7] The underlying principle is the controlled oxidation of the sulfur atom from the thiol (-SH) state to the sulfinate (-SO₂⁻) state.

Causality and Experimental Rationale: The use of an oxidant like hydrogen peroxide in a basic medium (e.g., sodium hydroxide) is highly effective. The base deprotonates the thiol to form a thiolate, which is more susceptible to oxidation. The reaction is typically exothermic and requires careful temperature control to prevent over-oxidation to the corresponding sulfonate (-SO₃⁻), which is a common side product. The sodium salt of the sulfinate often precipitates from the reaction mixture upon cooling or addition of a co-solvent, simplifying purification.

Detailed Experimental Protocol: Synthesis of this compound from Pyridine-4-thiol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add pyridine-4-thiol (1.0 equiv.) and a 1 M aqueous solution of sodium hydroxide (1.1 equiv.). Cool the mixture to 0-5 °C in an ice bath.

-

Oxidation: While stirring vigorously, add a 30% aqueous solution of hydrogen peroxide (1.5 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting thiol.

-

Isolation: Upon completion, cool the reaction mixture again in an ice bath. The this compound product may precipitate. If not, slowly add ethanol or isopropanol to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then with ethanol to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the resulting white to off-white powder under vacuum to a constant weight.[8][9]

-

Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and HPLC analysis.

Methodology 2: Synthesis from Halopyridines via Organometallic Intermediates

Causality and Experimental Rationale: The formation of a Grignard or organolithium reagent from the halopyridine creates a highly reactive carbanion. This carbanion readily attacks the electrophilic sulfur atom of SO₂. The use of a solid, stable, and easily handled SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is highly recommended over gaseous SO₂ for safety and convenience.[3][4] The reaction provides the corresponding sulfinate salt directly after an aqueous workup with a sodium base (e.g., Na₂CO₃).

Workflow for Synthesis via Organometallic Intermediates

Caption: Synthesis of Pyridine Sulfinates via Organometallic Route.

Detailed Experimental Protocol: Synthesis from 4-Bromopyridine using DABSO

-

Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromopyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metallation: Slowly add n-butyllithium (1.1 equiv., solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the pyridyl-4-lithium species.

-

SO₂ Addition: In a separate flask, dissolve DABSO (0.6 equiv.) in anhydrous THF. Add this solution to the organolithium mixture at -78 °C via cannula.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Purification: Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove non-polar impurities. The aqueous layer, containing the desired sodium salt, can be concentrated under reduced pressure. The crude product is often purified by precipitation from a water/alcohol mixture or by trituration with an organic solvent.

-

Drying & Characterization: Dry the final product under vacuum and characterize as previously described.

Methodology 3: Palladium-Catalyzed Desulfinative Cross-Coupling

While not a direct synthesis of the sulfinate salt itself, it's crucial to understand the context of their primary application, which validates their synthesis. Pyridine sulfinates serve as exceptional nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides.[6][7] This reaction forms a C-C bond, displacing the sulfinate group.

Causality and Experimental Rationale: This methodology leverages the unique reactivity of the sulfinate as a leaving group in the presence of a palladium catalyst. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation (or a related nucleophilic attack), and reductive elimination. The stability and ease of handling of the sulfinate salts make them far more amenable to high-throughput library synthesis than their boronate counterparts.[6]

General Workflow for Pd-Catalyzed Cross-Coupling

Caption: Workflow for Utilizing Pyridine Sulfinates in Cross-Coupling.

General Experimental Protocol: Cross-Coupling of this compound

-